N-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]deca-2(6),8-dien-4-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,5-dioxo-4-azatricyclo[52102,6]deca-2(6),8-dien-4-yl)phenyl]acetamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]deca-2(6),8-dien-4-yl)phenyl]acetamide typically involves the reaction of 3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)carboxylic acids with p-nitrophenyl azide . The reaction conditions often require the use of specific solvents and catalysts to facilitate the formation of the desired product. The structure of the synthesized compounds is confirmed using IR and 1H NMR spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]deca-2(6),8-dien-4-yl)phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly with electrophiles, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The specific conditions, such as temperature, solvent, and catalyst, vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as urea, carbamates, and carboxamides .
Scientific Research Applications
N-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]deca-2(6),8-dien-4-yl)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]deca-2(6),8-dien-4-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved in these interactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]deca-2(6),8-dien-4-yl)phenyl]acetamide include:
- 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetic acid
- 4-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methyl]morpholin-4-ium
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]deca-2(6),8-dien-4-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-9(20)18-12-4-6-13(7-5-12)19-16(21)14-10-2-3-11(8-10)15(14)17(19)22/h2-7,10-11H,8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLNTIAZUYGBKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C4CC3C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.